molecular formula C7H6FNO2 B020687 2-Amino-4-fluorobenzoic acid CAS No. 446-32-2

2-Amino-4-fluorobenzoic acid

Cat. No.: B020687
CAS No.: 446-32-2
M. Wt: 155.13 g/mol
InChI Key: LGPVTNAJFDUWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

2-Amino-4-fluorobenzoic acid can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and applications. For example, the presence of different halogen atoms (fluorine, bromine, chlorine) can influence the compound’s reactivity in substitution reactions .

Properties

IUPAC Name

2-amino-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPVTNAJFDUWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196237
Record name 4-Fluoroanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-32-2
Record name 2-Amino-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoroanthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoroanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoroanthranilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-nitrobenzoic acid (22.5 g, 0.1 mol) in ethanol (200 mL), 10% palladium-carbon (1.0 g, 50% hydrate) was added, and the mixture was stirred at room temperature under hydrogen atmosphere for 4 hours. The solution was filtered to remove the catalyst, and the filtrate was concentrated under reduced pressure to give the title compound (8.38 g, 100% yield).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-4-fluorobenzoic acid
Reactant of Route 4
2-Amino-4-fluorobenzoic acid
Reactant of Route 5
2-Amino-4-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-4-fluorobenzoic acid
Customer
Q & A

Q1: What is the significance of 2-Amino-4-fluorobenzoic acid in medicinal chemistry?

A1: this compound is a versatile building block in medicinal chemistry, often used as a starting material for synthesizing various heterocyclic compounds with potential biological activities. For instance, it acts as a key precursor in the multi-step synthesis of Canertinib [], an Epidermal Growth Factor Receptor (EGFR) inhibitor. The compound's structure, featuring both an amino and a carboxylic acid group, allows for diverse chemical modifications, making it valuable for exploring structure-activity relationships in drug discovery.

Q2: Can you describe a specific example where this compound is used to synthesize a compound with potential therapeutic applications?

A2: One example is the synthesis of a Cobalt Sodium complex with a Schiff base derived from this compound and 3-Methoxysalicylaldehyde []. This complex demonstrated promising anticancer activity against human breast cancer MDA-MB-231 cells by inhibiting proteasome activity. The study highlights how incorporating this compound into a larger molecular framework, such as a metal complex, can lead to desirable pharmacological properties.

Q3: How does the fluorine atom in this compound contribute to its utility in drug design?

A3: The introduction of fluorine into drug molecules can significantly alter their physicochemical properties and biological profiles. In the case of this compound, the fluorine atom can influence:

    Q4: Are there any reported synthetic methods for this compound that offer advantages in terms of yield and environmental impact?

    A4: While the provided research does not explicitly detail the synthesis of this compound itself, it highlights a specific application in the synthesis of Dacomitinib [], another EGFR inhibitor. The reported method utilizes readily available starting materials and boasts high yield and molecular economy, suggesting a potentially greener and more efficient approach compared to other synthetic routes.

    Q5: Beyond its use in synthesizing EGFR inhibitors, what other applications of this compound derivatives are being explored?

    A5: The research highlights the synthesis of 4-chloro-7-fluoro-6-nitro quinazoline [] utilizing this compound as a starting material. This quinazoline derivative holds potential for various applications, though the specific research focus is not elaborated upon. This example demonstrates the versatility of this compound as a building block for diverse chemical scaffolds beyond EGFR inhibitors, warranting further investigation into its broader applications.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.